tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate
Overview
Description
CAY10493 is a synthetic intermediate with the molecular formula C29H37N3O4. It is primarily used in pharmaceutical synthesis and is known for its high purity and stability . The compound is a crystalline solid and is not intended for human or veterinary use .
Preparation Methods
The preparation of CAY10493 involves several synthetic routes and reaction conditions. One common method includes the reaction of 1-piperazinecarboxylic acid with 4-[(1,1-dimethylethoxy)carbonyl]phenylmethyl-1H-indol-4-yl, followed by esterification with 1,1-dimethylethyl ester . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are carried out under controlled temperatures to ensure high yield and purity .
Industrial production methods for CAY10493 are designed to be scalable and efficient. These methods often involve automated synthesis processes and stringent quality control measures to maintain the compound’s high purity and stability .
Chemical Reactions Analysis
CAY10493 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: CAY10493 can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
CAY10493 has a wide range of scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the development of new pharmaceutical compounds.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Medicine: CAY10493 is investigated for its potential therapeutic effects and as a building block for drug development.
Mechanism of Action
The mechanism of action of CAY10493 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways related to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
CAY10493 can be compared with other similar compounds, such as:
Other Synthetic Intermediates: CAY10493 is unique in its specific structure and high purity, making it a valuable intermediate in pharmaceutical research.
Similar compounds include other piperazine derivatives and indole-based compounds, which share structural similarities but differ in their specific functional groups and applications .
Properties
IUPAC Name |
tert-butyl 4-[1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methyl]indol-4-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOHGLJSXFHTCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652986 | |
Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-11-5 | |
Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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